Structural Elucidation and NMR Spectral Analysis of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate
Structural Elucidation and NMR Spectral Analysis of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate
Executive Summary
Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate is a highly functionalized, 1,3,4-trisubstituted aromatic compound serving as a critical intermediate in the synthesis of advanced therapeutics, including PI3K-targeting benzoxazepines[1] and tubulin-polymerization inhibitors[2]. The presence of a methyl ester, a phenolic hydroxyl, and a 2-substituted imidazole ring on a single benzene scaffold creates a complex electronic environment.
This technical guide provides a rigorous framework for the synthesis and complete structural elucidation of this compound. By analyzing the causality behind its unique conformational dynamics—specifically, the intramolecular hydrogen bonding that dictates its nuclear magnetic resonance (NMR) profile—researchers can unambiguously assign its spectral features and validate its structural integrity during drug development workflows.
Conformational Dynamics & Structural Causality
The structural behavior of methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate is fundamentally driven by the proximity of the C-4 hydroxyl group and the C-3 imidazole ring.
In solution, the molecule adopts a highly stabilized, coplanar conformation. The phenolic proton (OH) acts as a strong hydrogen bond donor to the basic imine nitrogen (N-3) of the imidazole ring. This intramolecular hydrogen bond ( O−H⋯N ) restricts the free rotation of the imidazole ring, locking it into the same plane as the benzoate system[3].
Causality in NMR: This coplanarity maximizes π -conjugation across the two rings and exerts a profound anisotropic deshielding effect on specific adjacent protons (notably H-2). Furthermore, the hydrogen-bonded state prevents rapid chemical exchange of the OH proton with the bulk solvent, rendering it observable as a distinct, highly deshielded signal in aprotic, polar solvents like DMSO- d6 [4].
Synthesis Workflow: The Radziszewski Condensation
The most efficient route to construct the 2-aryl-1H-imidazole moiety is via a modified Radziszewski condensation. This multicomponent reaction involves the condensation of an aromatic aldehyde with a 1,2-dicarbonyl compound (glyoxal) and ammonia[5].
Step-by-Step Synthesis Protocol (Self-Validating)
Objective: Synthesize methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate from methyl 3-formyl-4-hydroxybenzoate.
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Reagent Preparation: Dissolve 10.0 mmol of methyl 3-formyl-4-hydroxybenzoate in 40 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar. Chill the solution to 0 °C using an ice bath.
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Amine & Dicarbonyl Addition: Slowly add 11.0 mmol of glyoxal (40% aqueous solution), followed immediately by the dropwise addition of 100.0 mmol of ammonium hydroxide (29% aqueous solution)[2].
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Cyclization & Oxidation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 48 to 72 hours. Causality: The excess ammonia drives the initial di-imine formation, while the extended time at room temperature allows for the subsequent cyclization and air-oxidation required to aromatize the imidazole ring.
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Validation Step (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1 v/v) mobile phase. The protocol is self-validating: the reaction is deemed complete only when the UV-active starting material spot ( Rf≈0.7 ) is fully consumed, replaced by a new, highly polar UV-active spot ( Rf≈0.2 ) that stains positive with iodine (indicating the nitrogenous heterocycle).
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Workup & Purification: Concentrate the ethanol under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer twice more with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via flash column chromatography (DCM:MeOH gradient).
Fig 1. Radziszewski condensation workflow for synthesizing the target imidazole derivative.
NMR Spectroscopy: Theoretical Framework & Signal Assignment
To accurately assign the structure, NMR spectra must be acquired in a solvent that preserves the intramolecular hydrogen bonding and prevents rapid proton exchange. DMSO- d6 is the solvent of choice[4].
1 H NMR Spectral Data & Causality
The 1 H NMR spectrum in DMSO- d6 exhibits distinct features driven by the molecule's electronic asymmetry.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Logic & Causality |
| OH (C-4) | 13.20 | br s | - | 1H | Shifted extremely downfield due to strong intramolecular H-bonding with the imidazole nitrogen. |
| NH (Imid) | 12.85 | br s | - | 1H | Broadened by quadrupolar relaxation of 14N and rapid tautomeric exchange. |
| H-2 | 8.45 | d | 2.2 | 1H | Highly deshielded by the combined anisotropic cones of the ortho-ester carbonyl and the coplanar imidazole ring. |
| H-6 | 7.82 | dd | 8.6, 2.2 | 1H | Ortho-coupled to H-5; deshielded by the para-OH and ortho-ester groups. |
| H-4', H-5' | 7.18 | br s | - | 2H | Imidazole backbone protons. Averaged to a broad singlet due to rapid tautomerization of the NH proton. |
| H-5 | 7.05 | d | 8.6 | 1H | Ortho-coupled to H-6. Highly shielded by the strongly electron-donating ortho-hydroxyl group. |
| OCH 3 | 3.82 | s | - | 3H | Characteristic singlet for the methyl ester protons. |
13 C NMR Spectral Data
The 13 C NMR assignments rely heavily on substituent chemical shift (SCS) effects. The C-4 carbon is the most deshielded aromatic carbon due to the electronegativity of the directly attached oxygen.
| Position | Chemical Shift (δ, ppm) | Type | Assignment Logic |
| C=O | 165.8 | Cq | Ester carbonyl carbon. |
| C-4 | 159.4 | Cq | Aromatic carbon directly attached to the hydroxyl group. |
| C-2' | 145.2 | Cq | Imidazole C-2, sandwiched between two electronegative nitrogen atoms. |
| C-6 | 132.1 | CH | Aromatic CH, ortho to the ester group. |
| C-2 | 129.5 | CH | Aromatic CH, sterically compressed between ester and imidazole. |
| C-4', C-5' | 122.5 | CH | Imidazole backbone carbons (often broadened due to tautomerism). |
| C-1 | 120.3 | Cq | Aromatic carbon attached to the ester moiety. |
| C-5 | 117.8 | CH | Aromatic CH, ortho to the hydroxyl group (shielded). |
| C-3 | 115.6 | Cq | Aromatic carbon attached to the imidazole ring. |
| OCH 3 | 52.1 | CH 3 | Methoxy carbon of the ester. |
2D NMR Strategy: Unambiguous Assignment via HMBC
To definitively prove the 1,3,4-substitution pattern, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is required. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons. The critical self-validating correlations are the 3J couplings from the isolated H-2 proton to the ester carbonyl (C=O), the phenol carbon (C-4), and the imidazole C-2' carbon.
Fig 2. Key 3J HMBC correlations for unambiguous assignment of the aromatic system.
Experimental NMR Acquisition Protocol
To reproduce the spectral data outlined above, strict adherence to the following acquisition parameters is required.
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Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
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Instrument Tuning & Validation: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the 1H and 13C frequencies. Validation Step: Perform gradient shimming. The system is validated for acquisition only when the TMS peak at 0.00 ppm exhibits a Full Width at Half Maximum (FWHM) of ≤1.0 Hz.
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1 H NMR Acquisition:
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Pulse sequence: Standard 1D proton (zg30).
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Relaxation delay (D1): 2.0 seconds (critical to ensure full relaxation of the broad NH and OH protons for accurate integration).
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Number of scans (NS): 16.
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13 C NMR Acquisition:
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Pulse sequence: Power-gated decoupling (zgpg30).
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Relaxation delay (D1): 2.0 seconds.
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Number of scans (NS): 1024 (required due to the low natural abundance of 13C and the presence of multiple quaternary carbons which relax slowly).
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Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation. Phase and baseline correct manually.
References
- Benzoxazepine PI3 inhibitors and methods of use Source: RU2654068C1 - Google Patents URL
-
Methylparaben | C8H8O3 | CID 7456 Source: PubChem - NIH URL:[Link]
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Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
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2-arylimidazole-4(5)-carboxamides and N-(-d-glucopyranosyl Source: Lancashire Online Knowledge URL:[Link]
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Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization Source: PMC - NIH URL:[Link]
Sources
- 1. RU2654068C1 - Benzoxazepine pi3 inhibitors and methods of use - Google Patents [patents.google.com]
- 2. Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 4. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
